molecular formula C15H16O2 B11954288 1-(4-Methoxyphenyl)-2-phenylethanol CAS No. 5422-47-9

1-(4-Methoxyphenyl)-2-phenylethanol

Cat. No.: B11954288
CAS No.: 5422-47-9
M. Wt: 228.29 g/mol
InChI Key: LZGPSZXEKATVDE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-phenylethanol is an organic compound with the molecular formula C15H16O2 It is a secondary alcohol characterized by a methoxy group attached to a benzene ring and a phenyl group attached to the ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-2-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a biocatalyst such as Lactobacillus senmaizuke . The reaction conditions for this biocatalytic reduction include a pH of 5.80, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of chemical catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzophenone, while reduction may produce this compound derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-phenylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylethanol involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-2-phenylethanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its significance.

Properties

CAS No.

5422-47-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-phenylethanol

InChI

InChI=1S/C15H16O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3

InChI Key

LZGPSZXEKATVDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)O

Origin of Product

United States

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